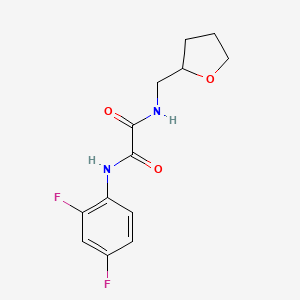

N'-(2,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide, also known as DFOA, is a chemical compound that has been of great interest to researchers in recent years. This compound has been found to have a range of potential applications in scientific research, particularly in the field of biochemistry and physiology. In

Applications De Recherche Scientifique

Chemiluminescence Studies The study of chemiluminescent reactions, particularly those involving oxamide derivatives, has identified a class of highly efficient chemiluminescent oxalic acid derivatives. These compounds, such as N,N'-bis(2,4,5-trichlorophenyl)-N,N'-bis(trifluoromethylsulfonyl) oxamide, have demonstrated significant chemiluminescence quantum yield, suggesting potential applications in analytical chemistry for sensitive detection methods (Tseng et al., 1979).

Material Science and Polymer Research Research into the properties of polyurethane foams has led to the development of hydroxyethyl derivatives of oxamide modified with boric acid, showcasing high thermal stability and physical properties characteristic of typical polyols used in polyurethane materials. This suggests its applicability in enhancing the properties of polyurethane foams, including improved thermal stability and compressive strength (Zarzyka, 2013).

Electrochemical Applications The electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid and related compounds has been explored, leading to the production of perfluoro(oxolane-2-yl-carbonylfluoride) and other perfluorinated compounds. This research highlights the potential use of oxamide derivatives in the synthesis of perfluorinated materials with applications in chemical synthesis and material science (Takashi et al., 2005).

Electronic and Optical Materials Investigations into the linkage and acceptor effects on memory behavior of aromatic polymers, including those derived from oxadiazole and dihydroxytriphenylamine, have demonstrated the potential of these materials in memory device applications. The research suggests that the structural conformations, dipole moments, and energy levels of these polymers can significantly influence their memory properties, highlighting the role of oxamide derivatives in the development of advanced electronic materials (Chen et al., 2013).

Environmental Applications The mineralization of recalcitrant oxalic and oxamic acids through electrochemical advanced oxidation processes using a boron-doped diamond anode has been studied. This research indicates the effectiveness of these processes in breaking down persistent by-products of N-aromatic degradation, suggesting potential applications in environmental remediation and waste treatment (Garcia-Segura & Brillas, 2011).

Propriétés

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYNKWIRUVHWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)

![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)

![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)